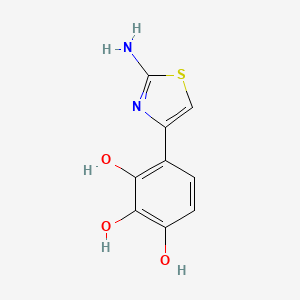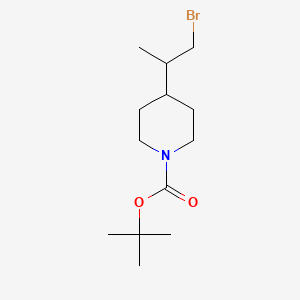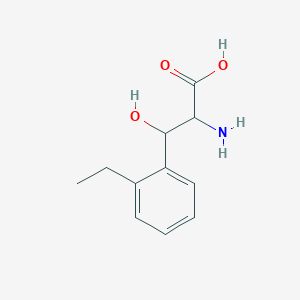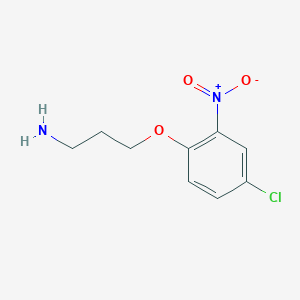
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol is an organic compound that features a benzene ring substituted with a thiazole ring and three hydroxyl groups This compound is of interest due to its unique structure, which combines the properties of both thiazole and phenol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Benzene Derivative: The thiazole ring is then coupled with a benzene derivative that has hydroxyl groups in the desired positions. This can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction can also be considered.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the thiazole ring can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The thiazole ring can interact with nucleophilic sites, while the hydroxyl groups can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,4-diol
Comparison:
- Structural Differences: The position and number of hydroxyl groups on the benzene ring can significantly affect the compound’s reactivity and properties.
- Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2,3-triol is unique due to the specific arrangement of hydroxyl groups, which can influence its hydrogen bonding and electronic properties, making it distinct in its interactions and applications.
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C9H8N2O3S/c10-9-11-5(3-15-9)4-1-2-6(12)8(14)7(4)13/h1-3,12-14H,(H2,10,11) |
InChI Key |
NMGHLNVCVLGBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CSC(=N2)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)





![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
